![molecular formula C15H10BrFN2O B2792465 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one CAS No. 887201-57-2](/img/structure/B2792465.png)
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one is a chemical compound that belongs to the benzodiazepine family. It is commonly known as 7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one or BFD. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Applications De Recherche Scientifique
Anti-Cancer Agents
This compound has been used in the synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids, which have shown promising results as anti-cancer agents . These hybrids have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 .
Molecular Docking Studies
The compound has been used in molecular docking studies with EGFR, which has strengthened the in vitro anticancer activity .
Antibacterial Applications
The 1,4-benzoxazine compounds, which include this compound, have attracted synthetic and medicinal chemists because of their synthetic and biological applications, including antibacterial properties .
Antithrombotic Applications
The 1,4-benzoxazine compounds have also been used in antithrombotic applications .
Anticonvulsant Applications
These compounds have been used in anticonvulsant applications .
Dopamine Agonists
The 1,4-benzoxazine compounds have been used as dopamine agonists .
Inhibitors of PI3Kinase
These compounds have been used as inhibitors of PI3Kinase .
Activator of PGI2 Receptor
The 1,4-benzoxazine compounds have been used as activators of PGI2 receptor .
Propriétés
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFN2O/c16-10-3-6-13-12(7-10)15(18-8-14(20)19-13)9-1-4-11(17)5-2-9/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYUMWJRJFGGLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.